molecular formula C8H6F2O2 B1316960 3,5-Difluoro-4-methoxybenzaldehyde CAS No. 654-11-5

3,5-Difluoro-4-methoxybenzaldehyde

Cat. No.: B1316960
CAS No.: 654-11-5
M. Wt: 172.13 g/mol
InChI Key: KBSLGHDKSCGXKQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of combretastatin A4. It has shown anticancer activity against human cancer cells in vitro and in vivo . The compound inhibits the growth of cancer cells by preventing the formation and release of proteins from ribosomes, which are essential for cell division . Additionally, this compound inhibits cell growth through formylation, converting inactive proteins into active ones . It also prevents the methylation of side chains on certain amino acids, such as lysine and arginine, which are crucial for protein synthesis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of cancer cells through the inhibition of protein synthesis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the formation and release of proteins from ribosomes . The inhibition of protein synthesis disrupts cellular processes, leading to the suppression of cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ribosomes, where it inhibits the formation and release of proteins necessary for cell division . This compound also exerts its effects through formylation, converting inactive proteins into active ones . Additionally, this compound prevents the methylation of side chains on lysine and arginine, which are important for protein synthesis . These interactions at the molecular level contribute to the compound’s anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and toxicity . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are critical factors in determining its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in inhibiting cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-difluoroanisole with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

3,5-difluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSLGHDKSCGXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560444
Record name 3,5-Difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-11-5
Record name 3,5-Difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-11-5
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Synthesis routes and methods I

Procedure details

3,5-Difluoro-4-methoxybenzonitrile (0.237 mol), Raney alloy (40 g) and 90% formic acid (400 ml) were reacted substantially as described in Example 7A above to obtain 22.9 g (56%) of a white, low melting solid.
Quantity
0.237 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3,5-difluoro-4-methoxybenzonitrile (3.50 g, 0.0207 mole) and Raney catalyst powder (3.5 g) in 90% formic acid (35 ml) was stirred and heated under reflux for 2.5 hours and the catalyst was filtered and washed with hot water and hexane. The hexane layer was separated and the aqueous solution was extracted an additional three times with hexane. The combined hexane extracts were washed with water and brine, dried and the solvent was removed to give 3,5-difluoro-4-methoxybenzaldehyde as an oil (3.38 g, 95%).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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